Technical Whitepaper: Chemical Profiling and Stability of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
Technical Whitepaper: Chemical Profiling and Stability of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
Executive Summary
(1-(Pyridin-3-yl)piperidin-3-yl)methanol (CAS: 1823914-09-5) represents a "privileged scaffold" in modern medicinal chemistry, merging the solubility-enhancing properties of a piperidine ring with the hydrogen-bond accepting capability of a pyridine moiety. This bi-heterocyclic architecture is increasingly utilized in kinase inhibitors and GPCR ligands to optimize pharmacokinetic (PK) profiles, specifically targeting solubility and metabolic stability issues common in lipophilic drug candidates.
This technical guide provides a comprehensive analysis of the molecule’s physicochemical properties, stability profile, and synthetic considerations. It is designed to support researchers in the rational selection of handling protocols, formulation strategies, and analytical methods.
Chemical Identity & Structural Analysis[1]
The molecule consists of a piperidine ring substituted at the N1 position with a 3-pyridyl group and at the C3 position with a hydroxymethyl group. This specific regioisomer (3,3-substitution pattern) introduces a chiral center at C3, necessitating careful stereochemical control during synthesis and analysis.
Table 1: Chemical Identification Data
| Property | Specification |
| Chemical Name | (1-(Pyridin-3-yl)piperidin-3-yl)methanol |
| CAS Number | 1823914-09-5 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Physical Form | Solid (Waxy or Crystalline depending on purity/salt form) |
| Chirality | Contains one chiral center at Piperidine-C3.[1][2] (Available as racemate or enantiopure) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |
Physicochemical Profiling
Understanding the ionization and lipophilicity of this scaffold is critical for predicting its behavior in biological assays and formulation vehicles.
Ionization (pKa)
The molecule possesses two potential basic centers, but they differ significantly in basicity due to electronic effects.
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Pyridine Nitrogen (N_py): This is the primary basic center. Unsubstituted pyridine has a pKa of ~5.2. The N-piperidinyl substituent at the 3-position exerts a weak inductive electron-withdrawing effect, likely shifting the pKa slightly lower or keeping it near 4.8 – 5.2 .
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Piperidine Nitrogen (N_pip): Although typically a basic amine (pKa ~11 in alkyl piperidines), here it is attached to an aromatic pyridine ring. It functions as an exocyclic vinylogous amide/aniline-like nitrogen. The lone pair is partially delocalized into the pyridine ring (though less effectively than at the 2- or 4-positions). Consequently, this nitrogen is non-basic at physiological pH (estimated pKa < 2.0).
Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral, unionized form , facilitating passive membrane permeability.
Solubility Profile
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Aqueous: Moderate. The hydroxymethyl group and pyridine nitrogen provide some polarity, but the lipophilic core limits solubility in neutral water. Solubility increases significantly in acidic media (pH < 4) due to protonation of the pyridine nitrogen.
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Organic: Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform). Soluble in lower alcohols (Methanol, Ethanol).
Synthetic Routes & Impurity Profiling
The synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol typically employs transition-metal catalyzed cross-coupling, which dictates the impurity profile.
Primary Synthetic Pathway (Buchwald-Hartwig Amination)
The most robust route involves the coupling of 3-bromopyridine with 3-piperidinemethanol (or its O-protected derivative) using a Palladium catalyst.
Figure 1: Palladium-catalyzed synthesis workflow highlighting critical reagents and potential impurities.
Impurity Control
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Palladium Residues: Because this is a drug precursor, residual Pd must be scavenged (e.g., using SiliaMetS® or activated carbon) to <10 ppm.
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Starting Materials: Unreacted 3-bromopyridine is genotoxic and must be quantitatively removed via acid-base extraction or column chromatography.
Chemical Stability & Reactivity
While the piperidine-pyridine bond is metabolically stable compared to simple amides, the molecule has specific "hotspots" for degradation.
Degradation Pathways
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Oxidation (N-Oxide): The pyridine nitrogen is susceptible to oxidation by peroxides or peracids (e.g., mCPBA impurities in solvents), forming the Pyridine N-oxide.
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Oxidation (Alcohol): The primary alcohol at C3 is sensitive to strong oxidants, converting to the aldehyde (reactive) and subsequently the carboxylic acid.
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Photostability: Pyridine derivatives can undergo photo-induced hydrolysis or ring-opening under intense UV irradiation.
Figure 2: Primary degradation pathways under oxidative stress conditions.
Storage & Handling Protocols
To maintain >98% purity during storage:
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Temperature: Store at 2–8°C . Long-term storage at -20°C is preferred for reference standards.
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Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent moisture uptake and autoxidation of the alcohol function.
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Solvent Compatibility: Avoid acetone or aldehydes in formulation, as the primary alcohol is stable, but trace amine impurities (if any) could react. The target molecule itself is stable in protic solvents (MeOH) for short durations.
Analytical Characterization
For quality control (QC) and stability testing, the following methods are recommended.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
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Mobile Phase:
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A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate pH 10 for better peak shape of basic compounds).
-
B: Acetonitrile.[3]
-
-
Detection: UV at 254 nm (Pyridine absorption max) and 210 nm .
-
Note: The basic pyridine nitrogen may cause peak tailing on standard silica-based C18 columns. Use base-deactivated columns or high-pH buffers (if the column is resistant) to ensure sharp peaks.
1H-NMR Validation
Key diagnostic signals (in CDCl₃):
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Pyridine Protons: 4 aromatic protons in the region δ 7.0 – 8.5 ppm .
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Hydroxymethyl: Doublet or multiplet around δ 3.5 – 3.7 ppm .
-
Piperidine Ring: Multiplets in the δ 1.5 – 3.8 ppm range. The protons alpha to the nitrogen (C2 and C6) will be deshielded (approx δ 3.0-3.8) due to the N-aryl attachment.
References
-
Structure & Identity: PubChem.[4][5] Compound Summary for (1-(Pyridin-3-yl)piperidin-3-yl)methanol. National Library of Medicine (US). Link
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Synthetic Methodology: Palladium-Catalyzed Amination of Aryl Halides (Buchwald-Hartwig Cross-Coupling). Organic Chemistry Portal. Link
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pKa of Pyridine Derivatives: Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Stability of N-Heterocycles: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]
-
General Safety Data: Sigma-Aldrich. Safety Data Sheet for Pyridine Derivatives. Link
Sources
- 1. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Dimethylamino)pyridin – Wikipedia [de.wikipedia.org]
